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molecular formula C4H9Li B086547 Butyllithium CAS No. 109-72-8

Butyllithium

Cat. No. B086547
M. Wt: 64.1 g/mol
InChI Key: DLEDOFVPSDKWEF-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

A solution of 2-ethynyl-6-methyl-pyridine (0.5 g, 4.3 mmol) in tetrahydrofuran (20 mL) is cooled to −78° C. and treated with 1.6 M N-butyllithium in hexanes (2.9 mL, 4.7 mmol) and stirred for 0.5 h. This solution is then treated with ethyl chloroformate (2.85 mL, 30 mmol) and stirred for 3 h while the solution warms to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The solvent is removed to yield 0.67 g (83%) of desired product as a light yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[N:4]=1)#[CH:2].[Li+].CCC[CH2-].Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>O1CCCC1>[CH2:19]([O:18][C:16](=[O:17])[C:2]#[C:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[N:4]=1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#C)C1=NC(=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
hexanes
Quantity
2.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.85 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h while the solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
warms to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)OC(C#CC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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